2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline]
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Overview
Description
2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] is a heterocyclic compound that has garnered attention in various fields of research and industry. This compound is characterized by its unique structure, which includes a spiro-linked oxane and quinoline ring system. Its distinct chemical properties make it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] typically involves multiple steps, starting with the construction of the quinoline core followed by the formation of the spiro-linked oxane ring. Common synthetic routes include the use of cyclization reactions, where precursors are subjected to specific conditions to form the desired spiro structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, often carried out in specialized reactors under controlled conditions to ensure high yield and purity. The choice of reagents and solvents, as well as the optimization of reaction parameters, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the compound's structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products are often used in further chemical synthesis or as intermediates in various industrial processes.
Scientific Research Applications
2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. Understanding these mechanisms is crucial for developing its applications in medicine and other fields.
Comparison with Similar Compounds
2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] is unique in its structure and properties compared to other similar compounds. Some of these similar compounds include:
Quinoline derivatives: These compounds share the quinoline core but differ in their substituents and ring structures.
Oxane derivatives: These compounds contain the oxane ring but lack the spiro linkage found in 2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline].
The uniqueness of 2',4'-Dihydro-1'H-spiro[oxane-4,3'-quinoline] lies in its spiro-linked structure, which imparts distinct chemical and biological properties that are not found in its analogs.
Properties
IUPAC Name |
spiro[2,4-dihydro-1H-quinoline-3,4'-oxane] |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-12-11(3-1)9-13(10-14-12)5-7-15-8-6-13/h1-4,14H,5-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZYSSZRHPBYBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC3=CC=CC=C3NC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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